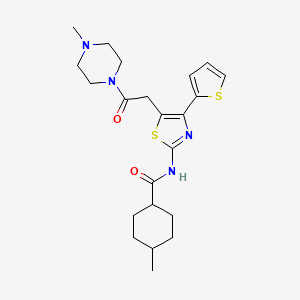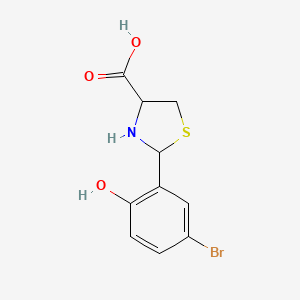
2-(5-Bromo-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 4-tiazolidincarboxílico, 2-(5-bromo-2-hidroxifenil)-, (4R)- es un compuesto heterocíclico que pertenece a la familia de la tiazolidina. Este compuesto se caracteriza por la presencia de un anillo de tiazolidina, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 4-tiazolidincarboxílico, 2-(5-bromo-2-hidroxifenil)-, (4R)- típicamente implica la reacción de 5-bromo-2-hidroxibenzaldehído con cisteína o sus derivados en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un solvente adecuado, como etanol o metanol, y un catalizador, como el ácido acético. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más eficientes y escalables. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. Además, se pueden emplear técnicas de purificación como la cristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido 4-tiazolidincarboxílico, 2-(5-bromo-2-hidroxifenil)-, (4R)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto a sus derivados tiol o amina correspondientes.
Sustitución: El átomo de bromo en el grupo 5-bromo-2-hidroxifenil puede ser sustituido por otros grupos funcionales, como grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el tert-butóxido de potasio.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o aminas. Las reacciones de sustitución pueden dar como resultado una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Ácido 4-tiazolidincarboxílico, 2-(5-bromo-2-hidroxifenil)-, (4R)- tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se ha estudiado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de Ácido 4-tiazolidincarboxílico, 2-(5-bromo-2-hidroxifenil)-, (4R)- implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, su actividad antimicrobiana puede deberse a su capacidad para inhibir enzimas bacterianas, mientras que sus propiedades anticancerígenas podrían estar relacionadas con su interacción con las vías de señalización celular involucradas en la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-tiazolidincarboxílico, 2-(4-hidroxifenil)-, (4R)-: Estructura similar pero carece del átomo de bromo, lo que puede afectar sus propiedades químicas y actividades biológicas.
Ácido 4-tiazolidincarboxílico, 2-(5-cloro-2-hidroxifenil)-, (4R)-:
Singularidad
La presencia del grupo 5-bromo-2-hidroxifenil en Ácido 4-tiazolidincarboxílico, 2-(5-bromo-2-hidroxifenil)-, (4R)- confiere propiedades químicas únicas, como una mayor reactividad en las reacciones de sustitución y el potencial para mejorar las actividades biológicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C10H10BrNO3S |
|---|---|
Peso molecular |
304.16 g/mol |
Nombre IUPAC |
2-(5-bromo-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3S/c11-5-1-2-8(13)6(3-5)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15) |
Clave InChI |
YWRRCPQGGUVNQC-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)
![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)



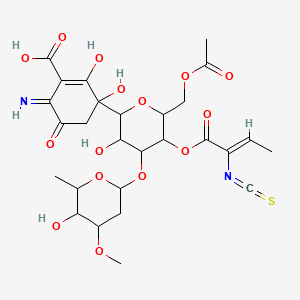
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)
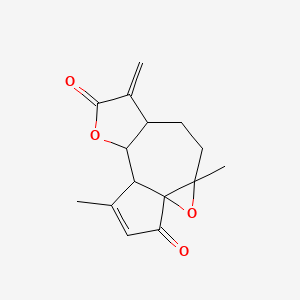
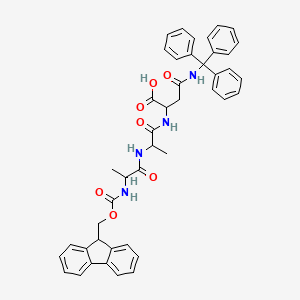
![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)
